![molecular formula C16H15NO4 B7577222 3-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]benzoic acid](/img/structure/B7577222.png)
3-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as FPEB, and its chemical formula is C21H20N2O4.
Wirkmechanismus
FPEB binds to the allosteric site of mGluR5, leading to the activation of downstream signaling pathways that modulate synaptic transmission and plasticity. This results in the enhancement of cognitive function and the reduction of neuroinflammation and oxidative stress.
Biochemical and Physiological Effects:
FPEB has been shown to improve memory and learning in animal models of Alzheimer's disease and cognitive impairment. It also exhibits neuroprotective effects by reducing the production of reactive oxygen species and inflammatory cytokines. Furthermore, FPEB has been found to enhance synaptic plasticity and facilitate the formation of new synapses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FPEB is its selectivity for mGluR5, which reduces the risk of off-target effects. However, its use in lab experiments is limited by its low solubility and stability, which can affect its efficacy and reproducibility.
Zukünftige Richtungen
The potential therapeutic applications of FPEB are still being explored, and several avenues for future research exist. These include the development of more stable and bioavailable analogs of FPEB, the investigation of its effects on other neurological disorders, and the exploration of its potential as a diagnostic tool for cognitive impairment. Additionally, the elucidation of the molecular mechanisms underlying FPEB's neuroprotective effects may lead to the development of novel therapeutic strategies for neurological disorders.
Synthesemethoden
The synthesis of FPEB involves several steps, including the reaction of 3-aminopropylbenzoic acid with furan-2-carboxylic acid and subsequent coupling with (E)-3-(furan-2-yl)prop-2-enoyl chloride. The final product is obtained through purification and isolation procedures.
Wissenschaftliche Forschungsanwendungen
FPEB has been extensively studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. It acts as a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and cognitive function.
Eigenschaften
IUPAC Name |
3-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(7-6-14-5-2-10-21-14)17-9-8-12-3-1-4-13(11-12)16(19)20/h1-7,10-11H,8-9H2,(H,17,18)(H,19,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDLLPBQGVRWAA-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CCNC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)CCNC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.